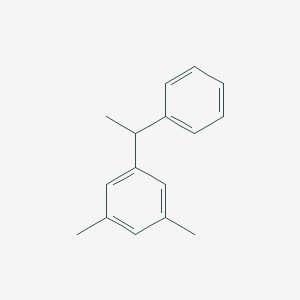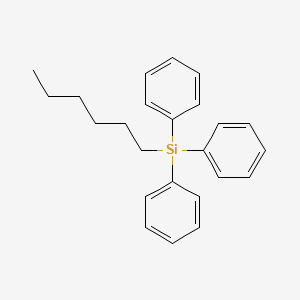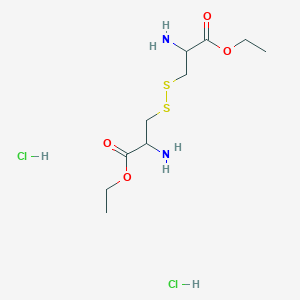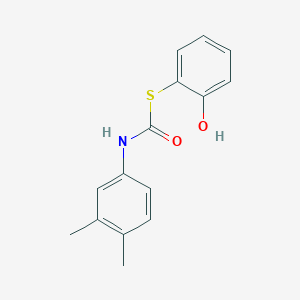
S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate: is an organic compound with the molecular formula C15H15NO2S and a molecular weight of 273.356 g/mol . This compound belongs to the class of thiocarbamates, which are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate can be achieved through a one-pot procedure involving the conversion of N-formamides into thiocarbamates. This process typically involves the initial dehydration of N-formamides with p-toluene sulfonyl chloride to form the respective isocyanide, followed by the addition of a sulfoxide component . This method is efficient and environmentally friendly as it avoids the isolation and purification of the isocyanide intermediate.
Industrial Production Methods: Industrial production of thiocarbamates often involves the reaction of organic isocyanates with thiols. This method is preferred due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group into corresponding amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiocarbamates.
Scientific Research Applications
Chemistry: S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials .
Biology and Medicine: In biological research, thiocarbamates are studied for their potential as enzyme inhibitors and therapeutic agents. They have shown promise in the treatment of diseases such as cancer and neurodegenerative disorders .
Industry: Thiocarbamates are widely used as pesticides and herbicides in agriculture. They are also employed in the production of rubber and plastics as vulcanization accelerators .
Mechanism of Action
The mechanism of action of S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(2-methoxy-5-methylphenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(3-(methylthio)phenyl)thiocarbamate
- S-(2-Hydroxyphenyl) N-(3-chloro-2-methylphenyl)thiocarbamate
Uniqueness: S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and industrial applications .
Properties
CAS No. |
63746-94-1 |
|---|---|
Molecular Formula |
C15H15NO2S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
S-(2-hydroxyphenyl) N-(3,4-dimethylphenyl)carbamothioate |
InChI |
InChI=1S/C15H15NO2S/c1-10-7-8-12(9-11(10)2)16-15(18)19-14-6-4-3-5-13(14)17/h3-9,17H,1-2H3,(H,16,18) |
InChI Key |
ZPJNKIRARPMLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)SC2=CC=CC=C2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane](/img/structure/B11944194.png)
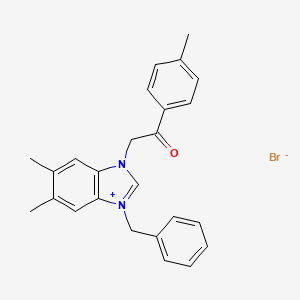

![3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene](/img/structure/B11944209.png)



![2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)


